2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide
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Overview
Description
2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is a fluorinated benzisothiazole derivative. This compound is known for its unique structural features, which include a fluorine atom and a sulfonamide group. It is used as a reagent in various chemical reactions, particularly in electrophilic fluorination processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide typically involves the reaction of 2,3-dihydro-3,3-dimethyl-1,2-benzisothiazole with a fluorinating agent. One common method includes the use of N-fluorobenzenesulfonimide as the fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide undergoes various types of chemical reactions, including:
Electrophilic fluorination: This compound is commonly used as a reagent for introducing fluorine atoms into organic molecules.
Substitution reactions: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic fluorination: N-fluorobenzenesulfonimide is a common reagent used in the fluorination process.
Substitution reactions: Common nucleophiles include amines, thiols, and alcohols, which react under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination typically results in the formation of fluorinated organic compounds, while substitution reactions yield various substituted benzisothiazole derivatives.
Scientific Research Applications
2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide has several scientific research applications, including:
Biology: The compound’s fluorinated derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide involves its role as an electrophilic fluorinating agent. The fluorine atom in the compound is highly reactive and can be transferred to other molecules, facilitating the formation of fluorinated derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being fluorinated .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,3-dimethyl-2-fluoro-1,2-benzisothiazole 1,1-dioxide: This compound is structurally similar but lacks the sulfonamide group.
N-Fluoro-2,α-cumenesultam: Another fluorinated benzisothiazole derivative with similar reactivity.
Uniqueness
2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is unique due to its combination of a fluorine atom and a sulfonamide group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable reagent in various synthetic applications, particularly in the field of electrophilic fluorination .
Properties
IUPAC Name |
2-fluoro-3,3-dimethyl-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-9(2)7-5-3-4-6-8(7)14(12,13)11(9)10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDJWSACUFRJRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2S(=O)(=O)N1F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408706 |
Source
|
Record name | 2-Fluoro-3,3-dimethyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124170-23-6 |
Source
|
Record name | 2-Fluoro-3,3-dimethyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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